6,7-Difluoro-3-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and suitable carbonyl compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This can be achieved through various methods, including the Pfitzinger reaction or the Conrad-Limpach synthesis.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be accomplished using electrophilic fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group at the 3 position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3 position.
3-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atoms at the 6 and 7 positions.
6,7-Dichloro-3-hydroxyquinolin-2(1H)-one: Contains chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H5F2NO2 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
6,7-difluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14) |
InChI Key |
PVEQIPWLQMKVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=CC(=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.